![molecular formula C11H9N5S B1492780 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2098015-04-2](/img/structure/B1492780.png)
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
4-(Azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (4-AMPT) is a novel pyrazole derivative that has been studied for its potential applications in various areas of scientific research. 4-AMPT is an important compound due to its unique structure which combines the properties of an azide group, a propargyl group, and a thiophene group. This combination of functional groups gives 4-AMPT a wide range of potential applications in the fields of organic synthesis, drug discovery, and biochemistry. In
Scientific Research Applications
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has a variety of potential applications in the field of scientific research. One application is in the field of organic synthesis, where 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can be used as a reagent to synthesize a variety of compounds. 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can also be used as a linker molecule in the synthesis of peptide-based drugs. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can be used as a catalyst for the synthesis of complex molecules.
In the field of drug discovery, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been studied for its potential as an inhibitor of certain enzymes. 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has also been studied for its potential as an anticancer agent. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been studied for its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed that 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole acts as an inhibitor of certain enzymes by binding to their active sites. This binding prevents the enzyme from performing its normal function, thus inhibiting its activity. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been shown to interact with certain receptors, which may lead to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole are not yet fully understood. However, it has been shown to interact with certain receptors, which may lead to its therapeutic effects. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been shown to inhibit certain enzymes, which may lead to its anti-cancer effects. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been shown to have antioxidant and anti-inflammatory effects, which may lead to its potential as a therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in lab experiments has several advantages. First, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is relatively stable and can be synthesized in a single step. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is relatively non-toxic and can be used in a variety of lab experiments. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can be used as a linker molecule in the synthesis of peptide-based drugs.
However, there are also some limitations to the use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in lab experiments. First, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is relatively expensive and may not be cost-effective for some experiments. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole may not be suitable for all experiments due to its potential toxicity. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole may not be suitable for all experiments due to its potential to interact with certain receptors.
Future Directions
The potential future directions for the use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in scientific research are numerous. One potential direction is the further study of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole's mechanism of action, as this could lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, further study of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole's biochemical and physiological effects could lead to the development of new compounds with improved therapeutic properties. Finally, further study of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole's synthesis could lead to the development of more efficient and cost-effective methods for its production.
properties
IUPAC Name |
4-(azidomethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-2-5-16-8-9(7-13-15-12)11(14-16)10-4-3-6-17-10/h1,3-4,6,8H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQGUFPVQKNXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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